molecular formula C10H15BO2 B174939 2,3,5,6-Tetramethylphenylboronic acid CAS No. 197223-36-2

2,3,5,6-Tetramethylphenylboronic acid

Cat. No. B174939
M. Wt: 178.04 g/mol
InChI Key: BCMVUEOVWMZJBS-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylphenylboronic acid is a biochemical compound with the linear formula C6H(CH3)4B(OH)2 . It has a molecular weight of 178.04 . It is often used in palladium-catalyzed coupling reactions for drug synthesis .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetramethylphenylboronic acid is represented by the formula C6H(CH3)4B(OH)2 . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring that is substituted with four methyl groups .


Physical And Chemical Properties Analysis

2,3,5,6-Tetramethylphenylboronic acid is a solid with a melting point of 145-148 °C . Its predicted boiling point is 351.2±52.0 °C, and its predicted density is 1.03±0.1 g/cm3 .

Scientific Research Applications

1. Supramolecular Construction

Tetraboronic acids, derived from tetraphenylmethane and tetraphenylsilane, demonstrate the use of hydrogen bonding of boronic acids in supramolecular construction. These compounds form diamondoid networks through hydrogen bonding, useful for making ordered materials with predictable architectures and properties of porosity (Fournier et al., 2003).

2. π-Conjugation Studies

2,3,4,5-Tetraphenylboroles substituted with aromatic heterocycles (e.g., thiophene, furan, pyrrole) have been studied to understand π-conjugation between aromatic and antiaromatic rings. This research contributes to the understanding of Lewis acidity and molecular interactions in boronic compounds (Braunschweig et al., 2012).

3. Synthesis of Tetrahydrobenzo[b]pyrans

Phenylboronic acid, a structurally related compound, has been utilized as a catalyst for synthesizing tetrahydrobenzo[b]pyrans. This demonstrates the role of boronic acids in facilitating efficient and environmentally friendly organic reactions (Nemouchi et al., 2012).

4. Antiproliferative Potential in Cancer Research

Studies on phenylboronic acid and benzoxaborole derivatives have shown significant antiproliferative activity against cancer cells, indicating the potential of boronic acid derivatives in experimental oncology (Psurski et al., 2018).

5. Ligand Synthesis for Phosphorus Centers

Research on tetraarylphenyls, such as 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, highlights their role as ligands in the synthesis of compounds with low-coordinate phosphorus centers. This is significant in the field of inorganic chemistry (Shah et al., 2000).

6. Polymorphic Control in Crystallization

2,6-Dimethoxyphenylboronic acid, a related compound, has been used to study the control of polymorphic outcome in crystallization, demonstrating the role of boronic acids in material science and crystal engineering (Semjonova & Be̅rziņš, 2022).

Safety And Hazards

2,3,5,6-Tetramethylphenylboronic acid is classified as a combustible solid . It is recommended to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

(2,3,5,6-tetramethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMVUEOVWMZJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1C)C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584122
Record name (2,3,5,6-Tetramethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethylphenylboronic acid

CAS RN

197223-36-2
Record name (2,3,5,6-Tetramethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.2 mol of 3-bromodurene is reacted in 800 ml of absolute THF by means of 0.25 mol of butyllithium under inert conditions at −78° C. On completion of the BuLi addition, the reaction mixture is stirred at −78° C. for another 1 h and then allowed to thaw. A 2 l flask is then initially charged with 500 ml of absolute ether and 0.3 mol of trimethyl borate at −78° C. and the duryllithium prepared beforehand is added dropwise within a period of 30 min. The mixture is then allowed to thaw and the reaction mixture is stirred for another 12 h. Finally, the reaction mixture is poured onto 2 N HCl-ice mixture and hydrolyzed for 12 h, the organic phase is extracted and concentrated, and the residue is admixed with pentane to precipitate out the product. The product is filtered off with suction and dried under reduced pressure mp: 101-3° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.3 mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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